2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves several steps. One common method includes the reaction of 4-(morpholin-4-ylsulfonyl)aniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of new derivatives.
Oxidation Reactions: The morpholine ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Scientific Research Applications
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide can be compared with other similar compounds such as:
4-(Chloroacetyl)morpholine: This compound also contains a morpholine ring and a chlorine atom but differs in its overall structure and reactivity.
2-chloro-1-(4-morpholinyl)ethanone: Similar in containing a morpholine ring and a chlorine atom, but with different functional groups and applications.
4-methoxyphenylamino acetamide of morpholinosulfonyl moiety: This compound has a similar morpholinosulfonyl moiety but differs in its substituents and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-10(14)13(17)15-11-2-4-12(5-3-11)21(18,19)16-6-8-20-9-7-16/h2-5,10H,6-9H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTLDDGGEPEYCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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